Cholestane-3,6-dione

Immunology Oxysterol Signaling Inflammation

Cholestane-3,6-dione (CAS 13492-22-3) is a steroidal 3,6-diketone belonging to the oxysterol class, derived from cholesterol oxidation. It exists primarily as two stereoisomers, 5α- and 5β-cholestane-3,6-dione, which can be distinguished analytically.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 13492-22-3
Cat. No. B077053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestane-3,6-dione
CAS13492-22-3
Synonyms5alpha-cholestane-3,6-dione
5beta-cholestane-3,6-dione
cholestane-3,6-dione
cholestane-3,6-dione, (5alpha)-isome
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C
InChIInChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24?,26-,27-/m1/s1
InChIKeyLNGLEOIUQBVRRY-JYQHCDCXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholestane-3,6-dione (CAS 13492-22-3) Procurement Guide for Oxysterol Research


Cholestane-3,6-dione (CAS 13492-22-3) is a steroidal 3,6-diketone belonging to the oxysterol class, derived from cholesterol oxidation [1]. It exists primarily as two stereoisomers, 5α- and 5β-cholestane-3,6-dione, which can be distinguished analytically [2]. The compound is used as a reference standard and intermediate, with research highlighting its distinct biological activity in calcium signaling and immune response modulation, separating it from other cholesterol derivatives [3].

Why Cholestane-3,6-dione Cannot Be Substituted by Generic Cholesterol Derivatives


Generic substitution with unsaturated analogs like cholest-4-ene-3,6-dione or hydroxylated derivatives like 16β-hydroxy-5α-cholestane-3,6-dione is not scientifically valid due to fundamental differences in biological activity profiles. While cholestane-3,6-dione acts as a calcium influx activator in neutrophils, closely related compounds such as 7-ketocholesterol and cholesterol itself function as inhibitors in the same assay [1]. Furthermore, the stereochemistry at C-5 critically influences the compound's conformation and, consequently, its interaction with biological targets, making the correct isomer identity essential for reproducible research [2].

Quantitative Evidence Guide for Cholestane-3,6-dione (CAS 13492-22-3) vs. Oxysterol Analogs


Neutrophil Calcium Influx Activation vs. Inhibition by Other Oxysterols

In a head-to-head screen of 14 oxidized cholesterol derivatives, 5α-cholestane-3,6-dione (S11) uniquely activated fMLP-induced calcium influx in human neutrophils, while the majority of structural analogs, including 7-ketocholesterol (S6) and cholesterol (S1), inhibited the same response [1]. The IC50 for calcium mobilization in K562 leukemic cells was 6.24 µM for S11, compared to >30 µM for the inhibitory compound 7-ketocholesterol [1].

Immunology Oxysterol Signaling Inflammation

13C NMR Stereochemical Discrimination of 5α- vs. 5β-Cholestane-3,6-dione Isomers

The 13C NMR chemical shifts of C-7, C-9, and C-19 provide a definitive method to distinguish 5α-cholestane-3,6-dione from its 5β isomer. The 5α-isomer shows distinct shielding values for these carbons, which are directly correlated to the A/B ring junction stereochemistry [1]. This analytical signature is absent in non-dione oxysterols like 7-ketocholesterol, which lack the 3,6-dione functionality.

Analytical Chemistry Steroid Chemistry Quality Control

Potency Gap Against KB Carcinoma Cells vs. Hydroxylated Analog

The 16β-hydroxylated derivative (16β-hydroxy-5α-cholestane-3,6-dione) is a cytotoxic marine oxysterol with an ID50 of 0.5 µg/mL against human KB carcinoma cells [1]. In contrast, the parent compound 5α-cholestane-3,6-dione is reported as weakly active or inactive (LD50 > 100 µg/mL) against similar carcinoma lines [2], demonstrating that the parent scaffold alone lacks the potency for cancer applications.

Cytotoxicity Cancer Biology Marine Natural Products

Antibacterial Spectrum: Shared Activity but Distinct Molecular Docking Profile

In a comparative antimicrobial study, 5α-cholestane-3,6-dione exhibited inhibition zones of 6.5–17.2 mm against Gram-negative and 7.0–15.3 mm against Gram-positive bacteria. Its unsaturated analog, cholest-4-ene-3,6-dione, showed similar zones but critically demonstrated additional biofilm inhibition against P. aeruginosa and S. aureus, which the saturated dione lacked [1]. Molecular docking revealed binding affinities to PBP 1A0G of −7.5 to −9.4 kcal/mol for both diones, comparable to amoxicillin, but the saturated dione's lack of biofilm activity highlights a functional divergence.

Antimicrobial Biofilm Molecular Docking

High-Impact Application Scenarios for Cholestane-3,6-dione (CAS 13492-22-3)


Selective Calcium Flux Activator in Neutrophil Biology

In innate immunity research, cholestane-3,6-dione serves as a critical positive control for calcium-mediated neutrophil activation. Its unique stimulatory profile (IC50 6.24 µM) contrasts with the inhibitory effects of common oxysterols like 7-ketocholesterol, making it an essential tool for teasing apart the role of specific oxysterol structures in NETosis and inflammatory signaling [1].

Analytical Reference Standard for 3,6-Dioxosteroid Isomer Identification

The compound's well-characterized 13C NMR shielding pattern for C-7, C-9, and C-19 positions provides a robust reference for determining C-5 stereochemistry in synthetic 3,6-dioxosteroids. This application is critical for synthetic chemistry labs producing or modifying steroid diones [1].

Parent Scaffold in Marine Oxysterol Structure-Activity Relationship (SAR) Studies

As the saturated 3,6-dione core, cholestane-3,6-dione is the appropriate baseline comparator for SAR studies of marine oxysterols. Its low cytotoxicity (LD50 > 100 µg/mL) compared to its 16β-hydroxy derivative (ID50 0.5 µg/mL) perfectly illustrates the functional impact of C-16 hydroxylation, making it indispensable for medicinal chemistry programs exploring oxysterol-based anticancer agents [2][3].

Biofilm-Independent Antibacterial Mechanism Probe

Unlike its unsaturated analog cholest-4-ene-3,6-dione, the saturated 3,6-dione exhibits equivalent antibacterial activity but lacks biofilm inhibition properties. This makes it a superior probe for dissecting bacterial cell wall synthesis inhibition (PBP binding) without the overlapping effect of biofilm disruption, facilitating cleaner mechanistic studies [1].

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